Dextran

説明

デキストランは、グルコースの縮合から得られる多糖類である、複雑な分岐したグルカンです。これはもともとルイ・パスツールによってワインの微生物産物として発見されました。ポリマー主鎖はグルコースモノマー間のα-1,6グリコシド結合で構成され、α-1,3結合からの分岐があります。 この特徴的な分岐は、デキストランを、α-1,4またはα-1,6結合で結合された直鎖状グルコースポリマーであるデキストリンと区別します .

準備方法

デキストランは、乳酸菌科の特定の乳酸菌によってショ糖から生産されます。種には、ロイコノストック・メセンテロイデスとストレプトコッカス・ミュータンスが含まれます。生成されるデキストランの構造は、細菌の科や種だけでなく、菌株によっても異なります。 それらは、エタノールを用いたタンパク質を含まない抽出物からの分画沈殿によって分離されます .

工業生産では、デキストランは微生物発酵によって合成されます。この目的には、ロイコノストック・メセンテロイデス菌が一般的に使用されます。発酵プロセスには、デキストランスクラーゼ酵素によるショ糖からデキストランへの変換が含まれます。 得られたデキストランは、沈殿、濾過、透析などのプロセスによって精製されます .

化学反応の分析

デキストランは、酸化、還元、置換などのさまざまな化学反応を受けます。

酸化: デキストランは、過ヨウ素酸などの酸化剤を用いて酸化することができます。これは、グルコースユニットのC-C結合を切断し、アルデヒド基の形成をもたらします。

還元: デキストランの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて達成することができます。これは、アルデヒド基をヒドロキシル基に変換します。

これらの反応で使用される一般的な試薬には、酸化のための過ヨウ素酸、還元のための水素化ホウ素ナトリウム、置換のためのモノクロロ酢酸などがあります。 これらの反応から生成される主要な生成物には、酸化デキストラン、還元デキストラン、および置換デキストラン誘導体が含まれます .

科学的研究の応用

作用機序

デキストランの作用機序は、その用途によって異なります。医学では、デキストランは、血管内の浸透圧を高めることで血漿量膨張剤として作用します。これは、血漿量と血圧を維持するのに役立ちます。また、赤血球、血小板、血管内皮に結合し、その電気陰性度を高め、赤血球凝集と血小板接着を減少させます。 この抗血栓作用は、血栓症を予防するのに役立ちます .

薬物送達システムでは、デキストランベースのハイドロゲルとミセルは、治療薬をカプセル化し、制御された方法で放出します。 放出メカニズムは、デキストランマトリックスが膨潤または分解し、カプセル化された薬物を放出する、pH、温度、またはイオン強度の変化によって引き起こされることがよくあります .

類似の化合物との比較

デキストランは、デキストリン、セルロース、デンプンなどの他の多糖類と比較されることがよくあります。

デキストリン: デキストランとは異なり、デキストリンは、α-1,4またはα-1,6結合を持つ直鎖状グルコースポリマーです。デキストランの分岐構造は、より高い溶解度と粘度などの独自の特性を与えています。

セルロース: セルロースは、β-1,4グリコシド結合を持つ直鎖状多糖類です。水に不溶性で、引張強度が高いため、繊維や紙の製造に適しています。

デンプン: デンプンは、アミロース(直鎖状)とアミロペクチン(分岐状)の2種類のグルコースポリマーで構成されています。 .

デキストランの独特の分岐構造と生体適合性は、これらの類似の化合物とは異なり、さまざまな分野で汎用性が高く貴重な材料となっています。

類似化合物との比較

Dextran is often compared with other polysaccharides such as dextrin, cellulose, and starch.

Dextrin: Unlike this compound, dextrin is a straight chain glucose polymer with α-1,4 or α-1,6 linkages. This compound’s branched structure gives it unique properties such as higher solubility and viscosity.

Cellulose: Cellulose is a linear polysaccharide with β-1,4 glycosidic linkages. It is insoluble in water and has high tensile strength, making it suitable for use in textiles and paper production.

Starch: Starch is composed of two types of glucose polymers, amylose (linear) and amylopectin (branched). .

This compound’s unique branching structure and biocompatibility distinguish it from these similar compounds, making it a versatile and valuable material in various fields.

生物活性

Dextran is a complex polysaccharide composed primarily of glucose units linked by α-1,6-glycosidic bonds, with some branches formed by α-1,2, α-1,3, and α-1,4 linkages. This versatile biopolymer is produced by certain bacteria, notably Leuconostoc mesenteroides and Streptococcus species, through the fermentation of sucrose. Due to its unique structural characteristics and favorable biocompatibility, this compound has garnered significant attention in various fields including medicine, food science, and biotechnology. This article explores the biological activity of this compound, focusing on its antioxidant, immunomodulatory, antimicrobial properties, and applications in drug delivery systems.

This compound's molecular weight can vary significantly based on its source and production conditions. It typically ranges from low molecular weight (around 3,000 Da) to high molecular weight (up to several million Da). The structure of this compound allows it to form hydrogels and other materials that are useful in biomedical applications.

Table 1: Molecular Weight Ranges of this compound

| Type of this compound | Molecular Weight (Da) |

|---|---|

| Low Molecular Weight this compound (L-dextran) | 3,000 - 5,000 |

| High Molecular Weight this compound (H-dextran) | > 1,000,000 |

2.1 Antioxidant Properties

This compound exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies have shown that low molecular weight this compound can effectively reduce oxidative stress in various biological systems. For instance, a study demonstrated that L-dextran significantly decreased lipid peroxidation levels in rat liver tissues exposed to oxidative agents .

2.2 Immunomodulatory Effects

Research indicates that this compound can modulate immune responses. It has been found to enhance the activity of macrophages and promote the production of cytokines such as IL-6 and TNF-α. A notable case study involved the administration of this compound sulfate sodium in animal models, which resulted in a marked increase in immune cell proliferation and activation .

2.3 Antimicrobial Activity

This compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell walls and inhibiting biofilm formation. A specific study highlighted this compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating a concentration-dependent inhibition of bacterial growth .

3. Applications in Drug Delivery

This compound's biocompatibility and ability to form hydrogels make it an ideal candidate for drug delivery systems. Recent advancements include:

- Conjugation with Anticancer Drugs : this compound has been covalently linked with chemotherapeutic agents like methotrexate to enhance drug penetration into tissues and improve therapeutic efficacy against tumors .

- Nanoparticle Formulations : this compound-coated nanoparticles have been developed for targeted drug delivery in oncology. These formulations utilize the enhanced permeability and retention (EPR) effect to accumulate in tumor tissues more effectively than conventional drugs .

Table 2: Summary of this compound-Based Drug Delivery Systems

| Drug | Delivery System | Target Disease | Outcome |

|---|---|---|---|

| Methotrexate | This compound Conjugate | Cancer | Enhanced tissue penetration |

| Doxorubicin | This compound Nanoparticles | Breast Cancer | Improved tumor targeting |

4. Case Studies

Several case studies underscore this compound's biological activity:

- Case Study 1 : A clinical trial investigated the use of this compound sulfate for treating ulcerative colitis. Results indicated significant improvement in symptoms and reduced inflammation markers in treated patients .

- Case Study 2 : Research on this compound's role as a blood plasma expander demonstrated its effectiveness in improving blood volume during surgeries without significant adverse effects on patients .

5. Conclusion

This compound is a multifunctional polysaccharide with diverse biological activities that make it valuable in medical applications. Its antioxidant, immunomodulatory, and antimicrobial properties support its use in therapeutic contexts, particularly in drug delivery systems for cancer treatment. Ongoing research continues to explore its potential across various biomedical fields.

The findings presented here illustrate the importance of this compound as a biopolymer with significant implications for health and medicine.

特性

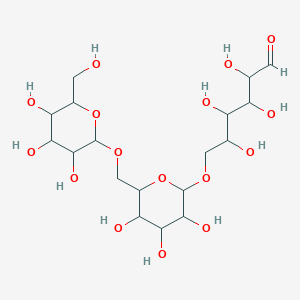

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864149 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dextran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-54-0 | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>254ºC | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Does the molecular weight of dextran vary?

A2: Yes, this compound exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed, including:

- Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of this compound structure and monitor this compound efflux from stored corneas. [, ]

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in this compound and its derivatives. []

- Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study this compound complexation with metal ions like Cu(II) and analyze this compound levels in serum samples. [, ]

Q3: How does the molecular weight of this compound affect its application in drug delivery?

A3: this compound’s molecular weight plays a crucial role in drug delivery:

- Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []

- High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]

Q4: How is this compound used in affinity chromatography?

A6: this compound can be grafted onto chromatographic media to enhance protein binding. For example, this compound-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []

Q5: How does this compound interact with the immune system?

A7: this compound can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that this compound acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []

Q6: Does this compound interact with specific receptors?

A9: Yes, certain this compound derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []

Q7: How does this compound affect blood clotting?

A10: this compound can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]

Q8: Is this compound biodegradable?

A11: Yes, this compound is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down this compound. This biodegradability makes this compound a more environmentally friendly option compared to some synthetic polymers. [, ]

Q9: What are potential future directions for this compound research?

A9: Research on this compound continues to explore its vast potential in diverse areas, including:

- Drug Delivery: Developing targeted this compound conjugates for specific diseases like cancer. []

- Biomaterials: Utilizing this compound-based hydrogels for tissue engineering and regenerative medicine. []

- Biosensors: Exploiting this compound’s properties for the development of sensitive and specific biosensing platforms. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, depending on the specific application, alternatives to this compound include:

- Hydroxyethyl starch (HES): Similar to this compound in its volemic effects, but with less impact on coagulation. []

- Polyvinylpyrrolidone (PVP): Used as a plasma expander and in various pharmaceutical formulations. []

- Gelatin: A natural polymer with applications in drug delivery and tissue engineering. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。